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Compound of Interest

Compound Name: FG 488 BAPTA-2 AM

Cat. No.: B12406892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium-specific fluorescent reporter

dye, FG 488 BAPTA-2 AM, with a core focus on its dissociation constant (Kd) for calcium. This

document details the quantitative data, experimental protocols for Kd determination, and the

application of this indicator in studying cellular signaling pathways.

Introduction to FG 488 BAPTA-2 AM
FG 488 BAPTA-2 AM, commercially known as Oregon Green 488 BAPTA-2 AM, is a cell-

permeant, visible light-excitable fluorescent indicator for intracellular calcium ([Ca²⁺]ᵢ).

Structurally, it consists of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)

chelator conjugated to two fluorescein-based fluorophores. The acetoxymethyl (AM) ester

groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the

active, calcium-sensitive form of the indicator in the cytoplasm. Upon binding to Ca²⁺, the dye

undergoes a conformational change that results in a significant increase in its fluorescence

quantum yield, allowing for the quantification of intracellular calcium concentrations.
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The dissociation constant (Kd) is a critical parameter that defines the affinity of a chelator for its

target ion. It represents the concentration of the ion at which half of the indicator is bound. For

fluorescent calcium indicators, the Kd determines the optimal range for measuring Ca²⁺

concentrations. The following table summarizes the Kd of FG 488 BAPTA-2 and other

commonly used calcium indicators.

Indicator
Dissociation Constant (Kd)
for Ca²⁺

Notes

FG 488 BAPTA-2 (Oregon

Green 488 BAPTA-2)
~580 nM[1]

Low fluorescence in the

absence of Ca²⁺, with a >37-

fold increase upon saturation.

[1]

Oregon Green 488 BAPTA-1 ~170 nM[1]

Moderately fluorescent in the

absence of Ca²⁺, with a ~14-

fold increase upon saturation.

[1]

Fluo-3 ~390 nM[2]

Essentially non-fluorescent

without Ca²⁺, with a >100-fold

increase upon saturation.

Fluo-4 ~345 nM[2]
Brighter and more photostable

than Fluo-3.

Fura-2 ~145 nM

Ratiometric indicator, allowing

for more precise quantification

of [Ca²⁺].

Rhod-2 ~570 nM

Red-fluorescent indicator,

useful for multiplexing with

green-fluorescent probes.

Calbryte™ 520 ~1200 nM[2]

Exhibits a large, ~300-fold

fluorescence increase upon

Ca²⁺ binding.[2]
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In Vitro Determination of the Dissociation Constant (Kd)
A precise method for determining the Kd of a fluorescent calcium indicator in vitro involves

using a series of calcium buffers and measuring the fluorescence properties of the dye. The

following protocol is based on the methodology described by Agronskaia et al. (2004) using

time-correlated single-photon counting (TCSPC), which can also be adapted for standard

spectrofluorometry.

Materials:

FG 488 BAPTA-2 (Oregon Green 488 BAPTA-2), potassium salt

Calcium Calibration Buffer Kit (e.g., containing Ca²⁺-free and Ca²⁺-saturating buffers with

EGTA)

High-purity, anhydrous Dimethyl sulfoxide (DMSO)

Spectrofluorometer or a TCSPC system

Cuvettes

Procedure:

Preparation of Stock Solution: Prepare a stock solution of the potassium salt of FG 488

BAPTA-2 at a concentration of 2 mM in the "zero calcium" buffer provided in the calibration

kit.

Preparation of Calibration Buffers: Prepare a series of 11 calibration buffers with free Ca²⁺

concentrations ranging from 0 to 39.8 µM by mixing the "zero calcium" and "saturating

calcium" buffers in precise ratios, as per the manufacturer's instructions.

Dilution of the Indicator: Dilute the 2 mM stock solution of FG 488 BAPTA-2 into each of the

11 calibration buffers to a final concentration of 2 µM.

Fluorescence Measurement:

For spectrofluorometry: Measure the fluorescence intensity of each of the 11 samples.

Use an excitation wavelength of approximately 494 nm and measure the emission
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spectrum, with the peak expected around 523 nm.

For TCSPC: Measure the fluorescence lifetime decays for each sample.

Data Analysis:

Plot the fluorescence intensity or the average fluorescence lifetime as a function of the

free Ca²⁺ concentration.

The data can be fitted to the Hill equation to determine the Kd. The Kd is the free Ca²⁺

concentration at which the fluorescence is half-maximal.

The relationship between fluorescence intensity and Ca²⁺ concentration can be described

by the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)] where F is the observed

fluorescence, Fmin is the fluorescence in the absence of Ca²⁺, and Fmax is the

fluorescence at saturating Ca²⁺ levels.

Intracellular Calcium Measurement using FG 488
BAPTA-2 AM
This protocol outlines the general steps for loading the cell-permeant AM ester of FG 488

BAPTA-2 into live cells for the measurement of intracellular calcium dynamics.

Materials:

FG 488 BAPTA-2 AM

High-purity, anhydrous DMSO

Pluronic® F-127 (optional, to aid in dye solubilization)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cultured cells on coverslips or in a microplate

Fluorescence microscope or plate reader

Procedure:
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Preparation of Stock Solution: Prepare a 2 to 5 mM stock solution of FG 488 BAPTA-2 AM in

high-quality, anhydrous DMSO.

Preparation of Loading Solution: On the day of the experiment, dilute the stock solution into

a physiological buffer (e.g., HBSS) to a final concentration of 2 to 20 µM. For many cell lines,

a final concentration of 4-5 µM is recommended. To aid in the solubilization of the AM ester,

0.02% to 0.04% Pluronic® F-127 can be included in the loading buffer.

Cell Loading:

Remove the culture medium from the cells.

Add the loading solution to the cells and incubate for 30 to 60 minutes at 37°C. The

optimal loading time may vary between cell types.

Washing: After incubation, wash the cells two to three times with warm physiological buffer to

remove any extracellular dye.

De-esterification: Incubate the cells in fresh buffer for an additional 30 minutes to allow for

the complete cleavage of the AM esters by intracellular esterases.

Imaging: The cells are now ready for imaging. Excite the dye at ~494 nm and collect the

emission at ~523 nm. Changes in fluorescence intensity correspond to changes in

intracellular calcium concentration.

Visualization of a Relevant Signaling Pathway
FG 488 BAPTA-2 AM is frequently used to study signaling pathways that involve changes in

intracellular calcium. A prominent example is the Gq protein-coupled receptor (GPCR) signaling

cascade.
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Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

This diagram illustrates how the binding of an agonist to a Gq-coupled GPCR activates a

signaling cascade that results in the release of calcium from the endoplasmic reticulum, which

can be detected by FG 488 BAPTA-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Technical Guide: FG 488 BAPTA-2 AM Dissociation
Constant (Kd) for Calcium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406892#fg-488-bapta-2-am-dissociation-constant-
kd-for-calcium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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